N-[(1-Phenylpyrrolidin-2-yl)methyl]-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c20-19(21,22)17-11-5-4-10-16(17)18(25)23-13-15-9-6-12-24(15)14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKCAJGPEDGDGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target compound comprises two primary components:
- 2-(Trifluoromethyl)benzoyl group : A meta-substituted aromatic ring with an electron-withdrawing trifluoromethyl group at the ortho position.
- (1-Phenylpyrrolidin-2-yl)methylamine : A pyrrolidine ring substituted with a phenyl group at the 1-position and a methylamine moiety at the 2-position.
Retrosynthetically, the molecule can be dissected into 2-(trifluoromethyl)benzoic acid and 1-phenylpyrrolidin-2-yl)methylamine , linked via an amide bond. Key challenges include steric hindrance from the ortho-trifluoromethyl group and the stability of the pyrrolidine-derived amine during coupling.
Synthesis of Key Intermediates
Preparation of 2-(Trifluoromethyl)benzoyl Chloride
2-(Trifluoromethyl)benzoic acid (CAS 433-97-6) is activated via thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O. A representative procedure involves refluxing the acid in excess SOCl₂ (5 eq) at 70°C for 4 hours, followed by distillation under reduced pressure to isolate the acyl chloride.
Critical Parameters :
- Purity of starting acid : ≥98% to minimize side reactions.
- Solvent selection : Toluene or dichloromethane (DCM) for optimal solubility.
Synthesis of (1-Phenylpyrrolidin-2-yl)methylamine
This intermediate is synthesized via reductive amination or cyclization strategies:
Reductive Amination Route
- Condensation : 1-Phenylpyrrolidin-2-one reacts with methylamine hydrochloride in methanol under acidic conditions (glacial acetic acid, 1 drop) at room temperature for 72 hours.
- Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the imine intermediate to the amine.
Yield : 55–86% (dependent on stoichiometry and reducing agent).
Cyclization Approach
A diketone precursor undergoes cyclization with ammonium acetate in ethanol at 70°C, forming the pyrrolidine ring. Subsequent N-methylation via Eschweiler-Clarke reaction introduces the methylamine group.
Amide Bond Formation Strategies
Direct Coupling with Acyl Chloride
The amine (1.2 eq) is reacted with 2-(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous DCM at 0°C. Triethylamine (TEA, 2.5 eq) neutralizes HCl byproducts. After stirring for 12 hours at room temperature, the mixture is washed with NaHCO₃ (10%) and brine, dried (MgSO₄), and concentrated.
Typical Yield : 70–75% (crude), improving to 85% after silica gel chromatography (Hept/EtOAc gradient).
Coupling Agents for Amidation
For substrates sensitive to acyl chlorides, carbodiimide-based agents are employed:
| Coupling Agent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| HATU | DIPEA | DMF | 25°C, 4h | 92% |
| EDC/HCl | DMAP | THF | 40°C, 6h | 78% |
Mechanistic Note : HATU activates the carboxylate via uronium intermediate, enhancing electrophilicity for nucleophilic attack by the amine.
Optimization and Challenges
Steric Hindrance Mitigation
The ortho-trifluoromethyl group impedes amidation kinetics. Strategies include:
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Acyl chloride coupling | High yield (85%), simple workup | Requires anhydrous conditions |
| HATU-mediated coupling | Mild conditions, high purity | Cost-intensive reagents |
| Microwave synthesis | Rapid reaction (≤1h) | Specialized equipment needed |
Chemical Reactions Analysis
Types of Reactions
N-[(1-Phenylpyrrolidin-2-yl)methyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[(1-Phenylpyrrolidin-2-yl)methyl]-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-Phenylpyrrolidin-2-yl)methyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Phenylpyrrolidin-2-ones: These compounds share the pyrrolidine ring and phenyl group but lack the trifluoromethyl-substituted benzamide moiety.
N-Phenyldihydro-1H-pyrrol-2-ones: Similar in structure but with different substituents on the pyrrolidine ring.
Uniqueness
N-[(1-Phenylpyrrolidin-2-yl)methyl]-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug discovery and development.
Biological Activity
N-[(1-Phenylpyrrolidin-2-yl)methyl]-2-(trifluoromethyl)benzamide, with the CAS number 1797023-93-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, focusing on its pharmacological properties.
- Molecular Formula : C21H23F3N2O
- Molecular Weight : 376.4 g/mol
- Structure : The compound features a pyrrolidine ring and a trifluoromethyl group, which are significant for its biological activity.
The compound is believed to interact with various biological targets, including receptors involved in the central nervous system (CNS) and androgen receptors. Its structural components suggest potential activities as a selective androgen receptor modulator (SARM), which can provide anabolic effects without the side effects associated with traditional anabolic steroids.
2. Pharmacological Studies
Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant binding affinity to androgen receptors. For instance, SARMs have shown tissue-selective anabolic effects, enhancing muscle mass while minimizing prostate stimulation .
3. Case Studies
A notable study assessed the pharmacodynamics of SARMs in vivo, revealing that certain derivatives could maintain muscle mass in castrated rats without significant androgenic side effects . These findings support the hypothesis that this compound may exhibit similar properties.
Antimicrobial Activity
Preliminary investigations into related compounds have suggested potential antimicrobial properties. In vitro assays indicated moderate antibacterial activity against various pathogens, although specific data on this compound's antimicrobial efficacy remains limited .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(1-Phenylpyrrolidin-2-yl)methyl]-2-(trifluoromethyl)benzamide, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Formation of the pyrrolidine-phenyl moiety : React pyrrolidine with benzyl chloride under basic conditions to generate 1-phenylpyrrolidine.
Amide bond formation : Couple 1-phenylpyrrolidine with 2-(trifluoromethyl)benzoyl chloride using coupling agents like HATU or EDCI in anhydrous DCM/THF.
Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity.
- Key Considerations : Monitor reaction progress via TLC and confirm structural integrity using H/C NMR and HRMS .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR confirms substituent positions on the pyrrolidine and benzamide rings (e.g., δ 7.4–7.6 ppm for aromatic protons). F NMR identifies the trifluoromethyl group (δ -60 to -65 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 389.15).
- HPLC : Assess purity (>98% by reverse-phase C18 column, UV detection at 254 nm) .
Q. What in vitro assays are recommended for preliminary biological screening?
- Methodological Answer :
- Kinase inhibition assays : Test against kinases like EGFR or VEGFR using fluorescence-based ADP-Glo™ kits (IC determination).
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with H-labeled ligands.
- Cytotoxicity screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace trifluoromethyl with cyano or methoxy groups) to evaluate effects on potency.
- Biological testing : Compare IC values across analogs in kinase panels (e.g., Eurofins KinaseProfiler™).
- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding interactions with target proteins like kinases .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility checks : Validate assays in triplicate using standardized protocols (e.g., ATP concentration in kinase assays).
- Structural verification : Confirm compound identity via X-ray crystallography or 2D-NMR (HSQC, HMBC) to rule out batch variability.
- Contextual analysis : Compare cell line origins (e.g., ATCC-authenticated vs. non-authenticated) and assay conditions (e.g., serum-free vs. serum-containing media) .
Q. How to design in vivo studies to evaluate pharmacokinetics (PK) and efficacy?
- Methodological Answer :
- PK parameters : Administer intravenously/orally in rodents (dose: 10 mg/kg) and measure plasma concentrations via LC-MS/MS. Calculate AUC, C, and half-life.
- Efficacy models : Use xenograft models (e.g., HCT-116 colon cancer) with bioluminescent imaging to monitor tumor growth inhibition.
- Toxicity profiling : Assess liver/kidney function (ALT, creatinine) and hematological parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
